
Propoxur
Overview
Description
Propoxur, also known as 2-isopropoxyphenyl methylcarbamate, is a non-systemic insecticide belonging to the carbamate class. It was introduced in 1959 and is widely used for controlling household pests, turf, forestry pests, and fleas. This compound is known for its fast knockdown and long residual effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propoxur is synthesized from catechol through a series of chemical reactions. The primary steps involve:
Esterification: Catechol is reacted with isopropyl alcohol in the presence of an acid catalyst to form isopropoxyphenol.
Carbamoylation: The isopropoxyphenol is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Stirred Tank Reactors (CSTR): Used for the esterification step to ensure complete conversion of catechol.
Batch Reactors: Employed for the carbamoylation step to control the reaction temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Propoxur undergoes several types of chemical reactions, including:
Hydrolysis: In alkaline conditions, this compound hydrolyzes to form isopropoxyphenol and methylamine.
Oxidation: this compound can be oxidized to form catechol and hydroquinone derivatives.
Dealkylation: The isopropyl group can be dealkylated to yield the parent catechol.
Common Reagents and Conditions:
Alkaline Hydrolysis: Sodium hydroxide or potassium hydroxide is used as the reagent.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Major Products:
Isopropoxyphenol: Formed during hydrolysis.
Catechol and Hydroquinone Derivatives: Formed during oxidation.
Scientific Research Applications
Agricultural Applications
Propoxur is primarily employed in agriculture for controlling pests that affect crops. It is effective against a range of insects, including cockroaches, flies, and mosquitoes. The following table summarizes its agricultural applications:
Crop Type | Target Pests | Application Method |
---|---|---|
Vegetables | Aphids, beetles | Foliar spray |
Fruits | Fruit flies, leafhoppers | Soil drench or foliar application |
Turf and Lawns | Grubs, surface-feeding insects | Granular application |
Public Health Applications
In public health, this compound has been used extensively for vector control, particularly in malaria and dengue prevention programs. It is applied in indoor residual spraying (IRS) and as a space spray to eliminate adult mosquito populations.
Case Study: Malaria Control
A study conducted in El Salvador demonstrated the effectiveness of this compound in reducing malaria transmission. The insecticide was applied indoors every 35 days, leading to a significant decrease in Anopheles mosquito populations, which are vectors for malaria transmission .
Veterinary Applications
This compound is also utilized in veterinary medicine, particularly in flea collars for pets. Its effectiveness in controlling flea populations helps reduce infestations in domestic animals.
Case Study: Flea Control
Research indicated that flea collars containing this compound significantly reduced flea populations on dogs and cats within a few days of application. The collars provided sustained efficacy for several weeks, demonstrating the compound's utility in veterinary pest management .
Resistance Studies
Research has shown that prolonged exposure to this compound can lead to resistance development in certain insect populations. A study on Culex pipiens quinquefasciatus revealed that after exposure to this compound, the susceptibility of the population decreased significantly over generations .
Resistance Mechanism
The study identified enhanced activity of cytochrome P450 enzymes as a potential mechanism for resistance development. These enzymes play a crucial role in the detoxification of insecticides .
Environmental Impact
While this compound is effective as an insecticide, its environmental impact has raised concerns. Studies indicate that it can contaminate surface water but is less likely to be found in groundwater . Monitoring of this compound levels is essential to assess its ecological effects.
Health Risks and Safety Measures
Exposure to this compound can lead to acute health effects in humans, primarily through cholinesterase inhibition. Symptoms may include nausea, vomiting, and blurred vision . Therefore, safety measures during application are critical.
Health Monitoring
Health monitoring can be conducted through urine tests for phenol metabolites and blood tests for cholinesterase levels; however, these tests are not specific indicators of total exposure .
Mechanism of Action
Propoxur exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions. The resulting disruption of normal nerve impulse transmission causes paralysis and death in insects . Additionally, this compound can generate reactive oxygen species through redox cycling, contributing to its toxic effects .
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Fenoxycarb: A juvenile hormone analogue used as an insect growth regulator.
Propamocarb: A systemic fungicide with a different mode of action but similar chemical structure.
Uniqueness of Propoxur: this compound is unique due to its fast knockdown effect and long residual activity. Unlike some other carbamates, it is non-systemic, meaning it does not get absorbed into plant tissues, making it suitable for use in household pest control .
Biological Activity
Propoxur, a carbamate pesticide, is primarily known for its biological activity through the inhibition of cholinesterase (ChE) enzymes. This compound has been extensively studied for its effects on various biological systems, particularly in relation to cancer cell behavior and neurotoxicity. Below, we delve into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.
Cholinesterase Inhibition:
this compound exerts its biological effects primarily through the carbamylation of ChE enzymes, leading to their inhibition. This mechanism is critical as ChEs play a vital role in neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. The inhibition results in prolonged action of acetylcholine, which can lead to neurotoxic effects.
Case Studies and Research Findings
-
Breast Cancer Cell Migration and Invasion:
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that this compound treatment enhanced the migration and invasion potential of these cells. The mechanism was linked to increased expression of matrix metalloproteinase-2 (MMP-2) and reactive oxygen species (ROS) production. Notably, the Nrf2 signaling pathway was activated, leading to enhanced oxidative stress response and further promoting cell migration and invasion . -
Neurotoxicity Studies:
This compound has been shown to cause transient effects on reproductive capabilities in male rats following acute exposure. In a study where male rats were administered this compound, a reduction in physical activity was noted along with decreased implantation rates in females . Furthermore, significant cholinesterase depression was observed at higher doses, indicating neurotoxic potential . -
Carcinogenic Potential:
Long-term studies have suggested a link between this compound exposure and carcinogenic effects, particularly in Wistar rats, where urinary bladder adenomas and carcinomas were observed after prolonged exposure . This highlights the need for caution regarding chronic exposure to this compound.
Data Tables
Toxicological Profile
The toxicological profile of this compound indicates potential risks associated with its use:
- Acute Toxicity: Symptoms include gastrointestinal discomfort and neurological signs such as blurred vision and sweating shortly after exposure.
- Chronic Exposure: Long-term exposure has been linked to reproductive toxicity and carcinogenic potential in animal studies.
- Environmental Impact: this compound is rapidly absorbed and metabolized, which raises concerns about its persistence in the environment and potential bioaccumulation.
Q & A
Basic Research Questions
Q. How to design a controlled experimental study to evaluate the acute toxicity of Propoxur in non-target organisms?
- Methodological Answer : Begin by formulating a hypothesis (e.g., "this compound exposure induces dose-dependent acetylcholinesterase inhibition in Daphnia magna"). Define dependent variables (e.g., enzyme activity levels) and independent variables (e.g., this compound concentration, exposure duration). Use a randomized control trial (RCT) design with triplicate samples to minimize variability. Select model organisms based on ecological relevance (e.g., aquatic invertebrates for environmental toxicity studies). Employ the Bradford assay (or similar) for protein quantification to normalize enzyme activity data . Validate results using ANOVA with post-hoc Tukey tests to compare dose-response relationships .
Q. What are the best practices for formulating a research question when investigating this compound's mechanism of action in acetylcholinesterase inhibition?
- Methodological Answer : Structure the research question using the PICOT framework:
- P opulation: Target organism (e.g., Rattus norvegicus liver cells).
- I ntervention: this compound exposure at LC50 concentrations.
- C omparison: Untreated control group.
- O utcome: Measurable inhibition of acetylcholinesterase activity.
- T ime: Acute (24–72 hours) vs. chronic (30-day) exposure.
Ensure the question is specific, resolvable, and aligned with gaps in existing literature (e.g., "How does chronic this compound exposure alter acetylcholinesterase kinetics in mammalian models compared to acute exposure?") .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound's environmental persistence under varying climatic conditions?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., soil pH, microbial activity, temperature). Replicate conflicting studies under standardized conditions, controlling for environmental covariates. Use meta-analysis to quantify heterogeneity across studies (e.g., I² statistic). For field studies, apply geospatial modeling to correlate this compound degradation rates with regional climatic data (e.g., rainfall patterns, UV exposure). Address discrepancies by validating analytical methods (e.g., HPLC vs. GC-MS detection limits) .
Q. What methodological considerations are critical when integrating omics technologies to study this compound's long-term metabolic effects?
- Methodological Answer :
- Experimental Design : Use longitudinal cohort studies with multi-omics integration (transcriptomics, metabolomics, proteomics).
- Data Validation : Apply false discovery rate (FDR) corrections to high-throughput datasets to minimize Type I errors.
- Bioinformatics : Leverage pathway enrichment analysis (e.g., KEGG, Reactome) to identify this compound-induced metabolic disruptions (e.g., oxidative stress pathways).
- Replication : Validate findings in cross-species models (e.g., zebrafish and murine systems) to confirm conserved mechanisms .
Q. Methodological Tables
Table 1: Key Variables in this compound Toxicity Studies
Variable Type | Examples | Measurement Tools |
---|---|---|
Dependent | Acetylcholinesterase activity | Ellman assay, spectrophotometry |
Independent | This compound concentration | HPLC quantification |
Confounding | Temperature, pH | Environmental sensors |
Table 2: Statistical Approaches for Data Contradiction Analysis
Scenario | Tool/Method | Application Example |
---|---|---|
Heterogeneous dose-response data | Random-effects meta-analysis | Pooling EC50 values from disparate studies |
Temporal degradation variability | Geospatial regression | Mapping this compound half-life across climates |
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021948 | |
Record name | Propoxur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide] | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propoxur | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/255 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 300 °F (NIOSH, 2023), >300 °F | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2% | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³ | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propoxur | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/255 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
/A/ review of studies /was undertaken/ to evaluate mechanisms of rat urinary bladder tumors ... Propoxur or a metabolite was postulated to operate on or with growth factors to elicit hyperplasia and eventual tumor development. Since some propoxur metabolites are phenols, and since some phenols share with propoxur the property of being urinary bladder oncogens only at extremely high dose levels, threshold effects may be present. Low urinary pH was noted to inhibit binding of epidermal growth factor, which is abundant in rat urine. This is consistent with rat studies, in which pH reduction markedly reduced the extent of hyperplasia. Perspectives offered in this discussion suggest that propoxur-induced tumors in rats may not be relevant to man, but the "possible adverse effect" designation remains until more definitive evidence can be obtained., Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarinic and nicotinic poisoning. Spontaneous hydrolysis of the carbamate-cholinesterase complex occurs in vivo, leading to the disappearance of clinical effects within 24 hours. Penetration of the blood-brain barrier by the carbamates is insignificant; for this reason, few CNS symptoms occur., Propoxur inhibits cholinesterase & this effect is apparently the basis of its toxic action. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute crystals, White, crystalline powder, White to tan, crystalline solid | |
CAS No. |
114-26-1 | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propoxur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxur [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | propoxur | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Baygon | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propoxur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propoxur | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPOXUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFH029TL73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbamic acid, methyl-, o-isopropoxyphenyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/FC3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F | |
Record name | PROPOXUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propoxur | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPOXUR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPOXUR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/137 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propoxur | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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